

solubility and stability of 4-bromo-1H-imidazo[4,5-c]pyridine

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Compound of Interest

Compound Name: 4-bromo-1H-imidazo[4,5-c]pyridine

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An In-Depth Technical Guide to the Solubility and Stability of **4-bromo-1H-imidazo[4,5-c]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-imidazo[4,5-c]pyridine, a heterocyclic compound with the molecular formula $C_6H_4BrN_3$ [1], is a molecule of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines[2]. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and ensuring product quality and safety. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of **4-bromo-1H-imidazo[4,5-c]pyridine**. It is designed to be a practical resource for researchers, offering not just protocols, but also the scientific rationale behind the experimental designs.

Introduction: The Scientific Imperative

The imidazo[4,5-c]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, with applications ranging from oncology to infectious diseases[2]. The introduction of a bromine substituent at the 4-position significantly influences the electronic and steric properties of the molecule, which in turn dictates its solubility and stability profile. Poor aqueous

solubility can be a major impediment to oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products[3].

This guide will therefore detail the necessary experimental workflows to:

- Determine the thermodynamic and kinetic solubility of **4-bromo-1H-imidazo[4,5-c]pyridine**.
- Elucidate its stability under various stress conditions, as mandated by regulatory guidelines[4][5].
- Establish a foundation for developing a stability-indicating analytical method.

Physicochemical Properties of 4-bromo-1H-imidazo[4,5-c]pyridine

A foundational understanding of the intrinsic properties of the molecule is essential before embarking on experimental studies.

Property	Value	Source
Molecular Formula	C6H4BrN3	[1]
Molecular Weight	198.02 g/mol	[1]
Appearance	White to off-white solid	[6]
Predicted pKa	9.74 ± 0.40	[6]
Predicted Boiling Point	480.9 ± 25.0 °C	[6]
Predicted Density	1.894 ± 0.06 g/cm3	[6]
Recommended Storage	2-8°C	[6]

The predicted pKa of 9.74 suggests that the molecule is a weak base. This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on pH.

Solubility Determination: A Multi-Faceted Approach

Solubility is not a single value but a parameter influenced by various factors. A comprehensive assessment involves determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The shake-flask method is the gold standard for this determination[7].

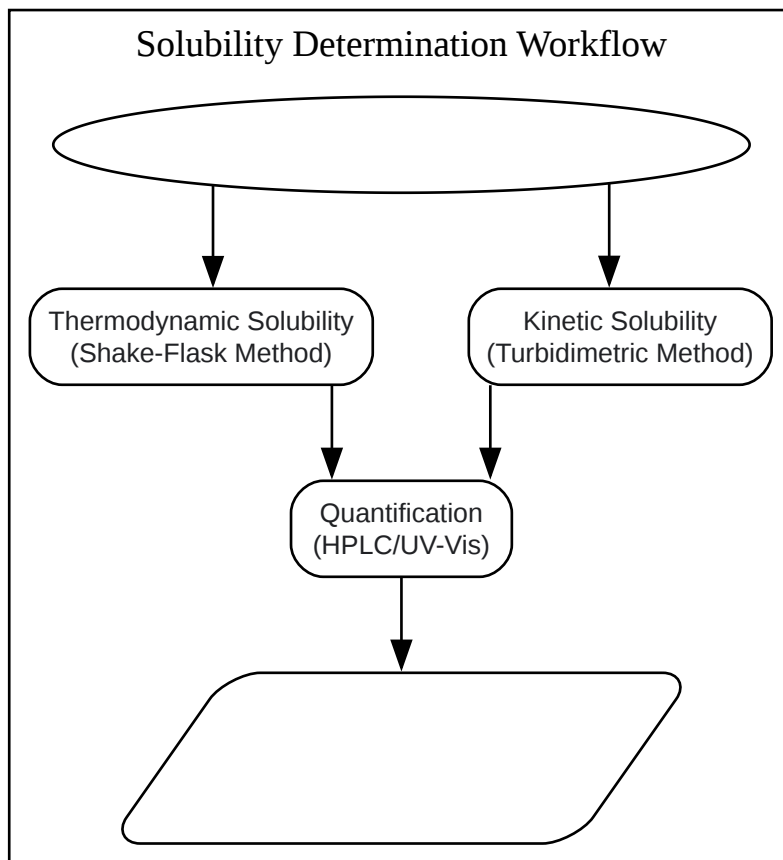
- **Preparation:** Add an excess amount of **4-bromo-1H-imidazo[4,5-c]pyridine** to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, DMSO, methanol).
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[7]. The presence of undissolved solid should be visually confirmed.
- **Sample Separation:** Separate the undissolved solid from the saturated solution via centrifugation and/or filtration.
- **Quantification:** Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** Express the solubility in mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution (typically in DMSO) upon dilution into an aqueous medium[8]. This is a high-throughput method that can provide an early indication of potential solubility issues.

- **Stock Solution:** Prepare a high-concentration stock solution of **4-bromo-1H-imidazo[4,5-c]pyridine** in DMSO.
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.

- Precipitation Detection: Measure the turbidity of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility[8].



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Caption: Workflow for comprehensive solubility assessment.

Stability Assessment: Probing the Molecule's Resilience

Stability testing is crucial for identifying degradation pathways and establishing a re-test period or shelf-life for an active pharmaceutical ingredient (API)[4]. This involves both long-term/accelerated studies and forced degradation (stress testing) studies.

Long-Term and Accelerated Stability Studies

These studies are conducted on at least three primary batches of the API to evaluate its stability under defined storage conditions over time. The API should be stored in a container closure system that simulates the proposed packaging for storage and distribution[4][9].

Study	Storage Condition	Minimum Duration	Testing Frequency
Long-Term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months	Every 3 months for the first year, every 6 months for the second year, and annually thereafter[4][10]
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months)[4] [10]

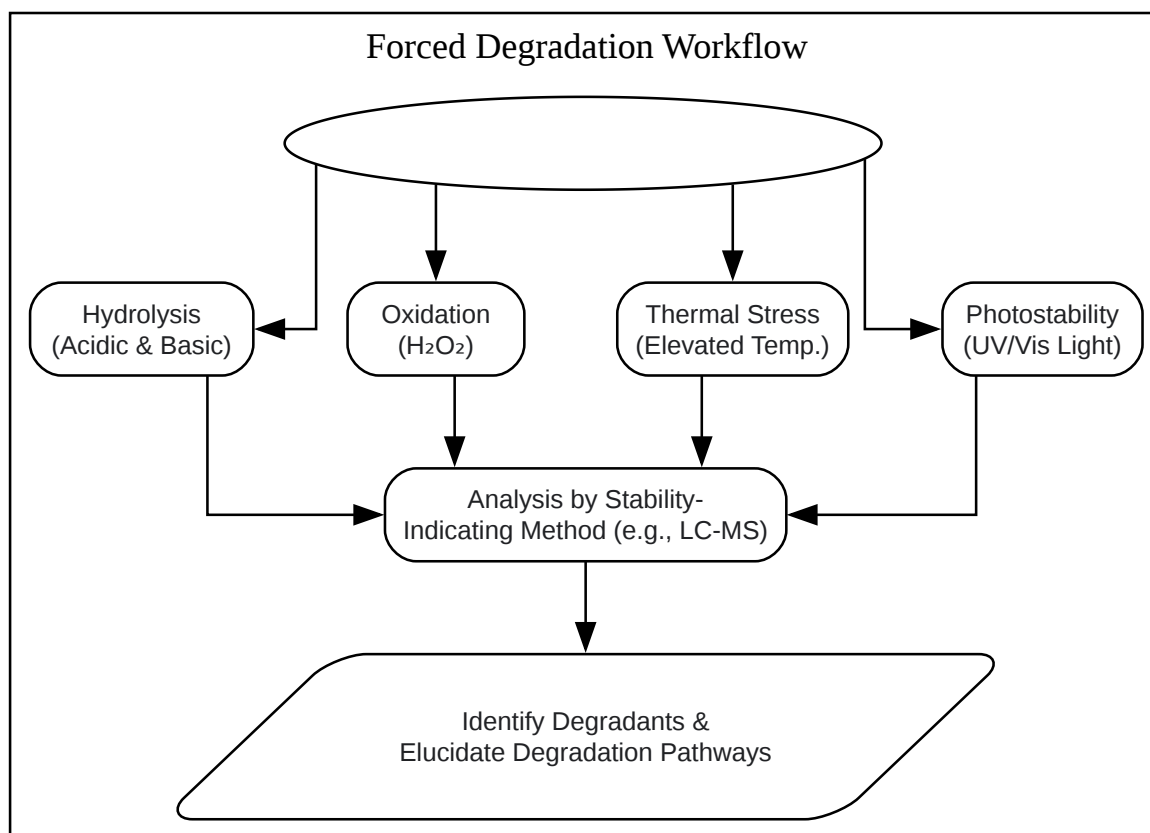
Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing[3][5]. These studies are essential for understanding the degradation pathways and for developing and validating a stability-indicating analytical method[11]. A single batch of the API can be used for these studies[12].

The goal is to achieve a target degradation of 10-20% to ensure that the primary degradation products are formed without excessive decomposition[11].

- Acidic and Basic Hydrolysis:
 - Dissolve the compound in a suitable solvent (co-solvents can be used for poorly soluble compounds) and treat with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N)[5].
 - Conduct initial experiments at room temperature, and if no degradation is observed, increase the temperature (e.g., 50-70°C)[5].
 - Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).

- Neutralize the samples before analysis.
- Oxidative Degradation:
 - Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
 - Conduct the experiment at room temperature and monitor over time.
- Thermal Degradation:
 - Expose the solid API to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C)[4].
 - The effect of humidity can also be evaluated (e.g., 75% RH or greater)[4].
- Photostability:
 - Expose the solid API and a solution of the API to a light source that produces combined visible and ultraviolet (UV) outputs, as specified in ICH Q1B guidelines.
 - A control sample should be protected from light to allow for comparison.



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Caption: A systematic approach to forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of an analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all its degradation products[5]. This method is then used for the analysis of samples from long-term and accelerated stability studies.

Key characteristics of a stability-indicating method:

- **Specificity:** The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[12].

- Accuracy, Precision, and Linearity: The method must be validated according to ICH Q2(R1) guidelines.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the systematic evaluation of the solubility and stability of **4-bromo-1H-imidazo[4,5-c]pyridine**. By following these protocols, researchers can generate the critical data needed to support the advancement of this and similar molecules through the drug development pipeline. The experimental results will inform decisions on formulation strategies, appropriate storage conditions, and the selection of a suitable container closure system. Furthermore, the identification of degradation products through forced degradation studies is the first step in understanding their potential toxicological impact, ensuring the safety and efficacy of future medicines based on this promising scaffold.

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